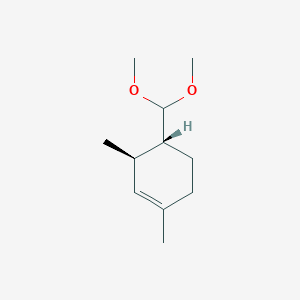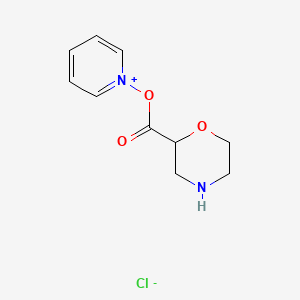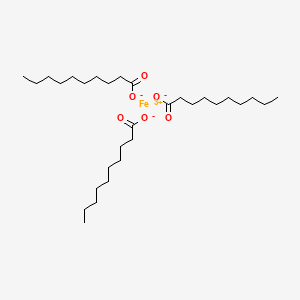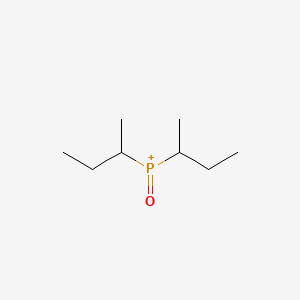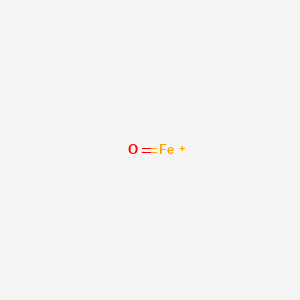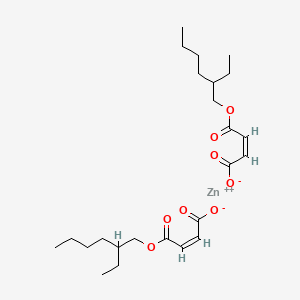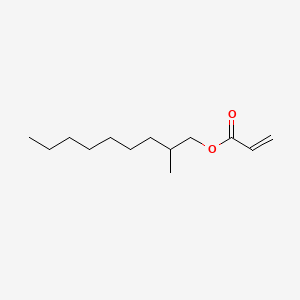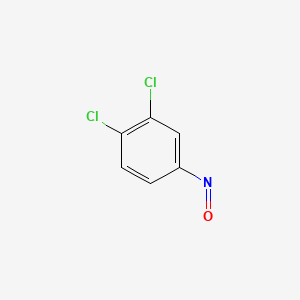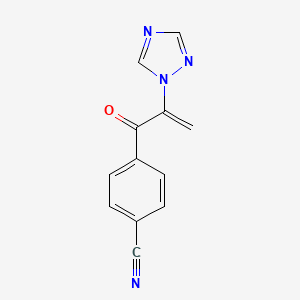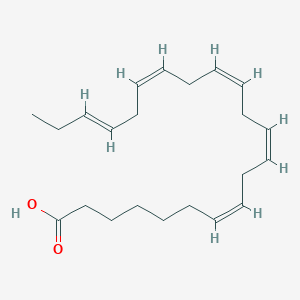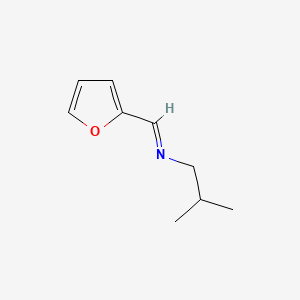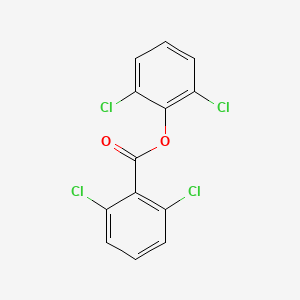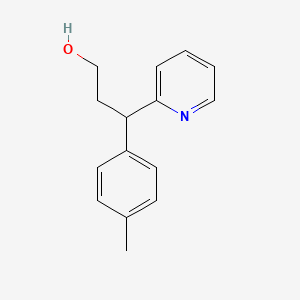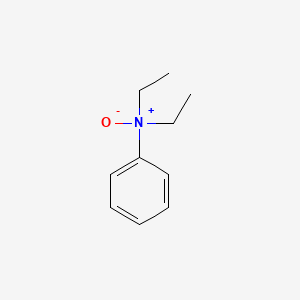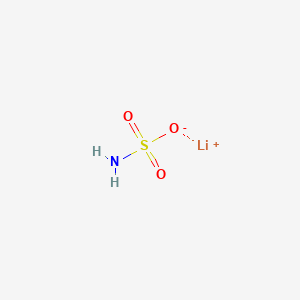
Lithium sulphamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium sulphamate is a chemical compound with the formula LiSO3NH2. It is known for its unique properties and applications in various fields, including materials science and electrochemistry. This compound has garnered attention due to its potential use in advanced battery technologies and optoelectronic applications.
准备方法
Synthetic Routes and Reaction Conditions
Lithium sulphamate can be synthesized through the reaction of lithium hydroxide (LiOH) with sulphamic acid (H3NSO3). The reaction typically occurs in an aqueous solution and can be represented by the following equation:
LiOH+H3NSO3→LiSO3NH2+H2O
The reaction is straightforward and can be carried out under ambient conditions. The resulting this compound can be purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product.
化学反应分析
Types of Reactions
Lithium sulphamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium sulphate (Li2SO4) and nitrogen gas (N2).
Reduction: It can be reduced to form lithium sulphide (Li2S) and ammonia (NH3).
Substitution: this compound can participate in substitution reactions where the sulphamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
Oxidation: Lithium sulphate (Li2SO4) and nitrogen gas (N2).
Reduction: Lithium sulphide (Li2S) and ammonia (NH3).
Substitution: Products depend on the nucleophile used in the reaction.
科学研究应用
Lithium sulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lithium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of advanced materials, including lithium-ion batteries and optoelectronic devices
作用机制
The mechanism of action of lithium sulphamate involves its interaction with various molecular targets and pathways. In the context of battery technology, it forms a protective layer on the lithium metal anode, enhancing its stability and preventing dendrite formation. This layer improves the ionic conductivity and reduces the surface diffusion barrier, leading to better battery performance .
相似化合物的比较
Similar Compounds
Lithium sulphate (Li2SO4): Used in similar applications but lacks the unique protective properties of lithium sulphamate.
Lithium sulphide (Li2S): Another compound used in battery technology but with different electrochemical properties.
Lithium niobate (LiNbO3): Used in optoelectronics but has different structural and optical properties compared to this compound
Uniqueness
This compound stands out due to its ability to form a stable protective layer on lithium metal anodes, which is crucial for the development of high-performance batteries. Its unique combination of high ionic conductivity and low surface diffusion barrier makes it a valuable compound in advanced battery technologies .
属性
CAS 编号 |
21856-68-8 |
|---|---|
分子式 |
H2LiNO3S |
分子量 |
103.1 g/mol |
IUPAC 名称 |
lithium;sulfamate |
InChI |
InChI=1S/Li.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 |
InChI 键 |
SAPIQCCFEBULSH-UHFFFAOYSA-M |
规范 SMILES |
[Li+].NS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


